![molecular formula C22H24N2O3S B11598998 (5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598998.png)
(5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure This compound is characterized by its imidazolidinone core, which is substituted with various functional groups, including methoxy, methylphenyl, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps in the synthesis include:
Formation of the imidazolidinone core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy and methylphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the sulfanylidene group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the sulfanylidene group or other functional groups.
Substitution: The methoxy and methylphenyl groups can be substituted with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one has various applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
(5Z)-5-({3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-4-11-24-21(25)18(23-22(24)28)12-17-9-10-19(20(13-17)26-3)27-14-16-7-5-15(2)6-8-16/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,28)/b18-12- |
InChI Key |
NPKXEUXNUPMIEQ-PDGQHHTCSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)
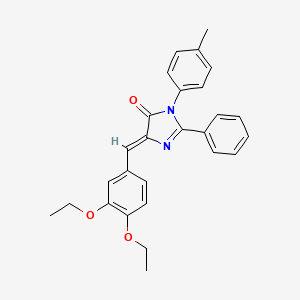
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)
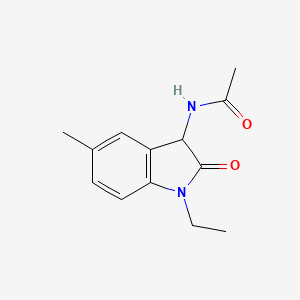
![9'-Bromo-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11598932.png)
![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598940.png)
![N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11598943.png)
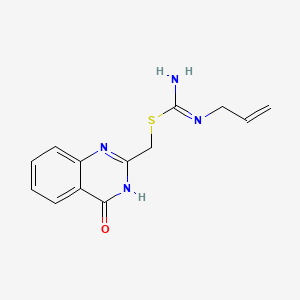
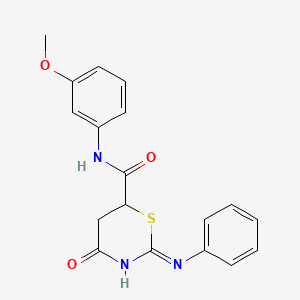
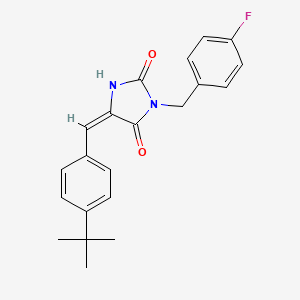
![7-(4-butoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11598981.png)
![(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598989.png)
![Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11598993.png)
![5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11599006.png)
